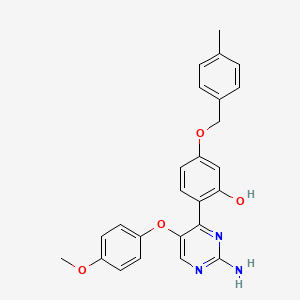
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a heterocyclic molecule that contains several functional groups and substituents which may contribute to its chemical reactivity and physical properties. The presence of amino, methoxy, and benzyloxy groups attached to the pyrimidine and phenol moieties suggests potential for a variety of chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related heterocyclic phenols has been demonstrated in the literature. For instance, the preparation of 9-Hydroxypyrido[1,2-a]pyrimidin-4-one was achieved by condensing 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, leading to an enaminoester intermediate which then underwent cyclization at high temperatures to afford the heterocyclic phenol . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions to incorporate the methoxyphenoxy and methylbenzyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl counterpart, has been studied, revealing that the pyrimidine rings are planar with significant displacements of the ring-substituent atoms from this plane . This information can be extrapolated to suggest that the pyrimidine ring in the compound of interest is likely to be planar as well, with potential displacements due to the attached substituents.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present. The amino group on the pyrimidine ring is likely to participate in hydrogen bonding, as observed in the isostructural compounds mentioned earlier, which form hydrogen-bonded sheets involving N-H...N and N-H...O interactions . The methoxy and benzyloxy substituents may also influence the reactivity, particularly in reactions involving electrophilic aromatic substitution or deprotection steps.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, the properties of similar compounds can offer some insights. The presence of multiple aromatic rings and heteroatoms suggests that the compound may have a relatively high melting point and may exhibit significant solubility in organic solvents. The electronic structure, indicated by bond distances and polarization in related compounds, suggests that the compound may have a polar nature, which could affect its solubility and interaction with other molecules .
科学的研究の応用
Spin Interaction in Zinc Complexes
Research on similar compounds, such as Schiff and Mannich bases, has shown that zinc complexes exhibit unique spin interactions. These interactions are critical in understanding the magnetic properties of materials, which can have applications in quantum computing and magnetic storage devices. The study of these complexes has provided insights into the oxidation of phenolates into phenoxyl radicals, which are stabilized by the zinc ion, leading to significant spin delocalization and magnetic coupling phenomena (Orio et al., 2010).
Copper(II) Complexes in Catalysis and DNA Cleavage
Copper(II) complexes containing substituted phenolate-type ligands have been synthesized and characterized, demonstrating catalytic activity in the oxidation of catechols and the ability to cleave DNA via hydrolytic and oxidative pathways. These properties make them potential candidates for applications in biotechnology and as tools in molecular biology for manipulating DNA (Peralta et al., 2010).
GaIII and ZnII Complexes as Enzyme Models
Asymmetric mono- and dinuclear GaIII and ZnII complexes serve as models for enzymes like purple acid phosphatases (PAPs). These complexes mimic the essential function of PAPs in hydrolyzing phosphomonoesters, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics for therapeutic and industrial applications (Bosch et al., 2016).
Diphenoxido-Bridged Complexes for Radical Stabilization
Diphenoxido-bridged CoII and ZnII complexes of tripodal ligands have been explored for their ability to stabilize metal-coordinated phenoxyl radical species. These studies contribute to the development of novel materials with specific magnetic and electronic properties, useful in various technological applications, including catalysis and organic synthesis (Mukherjee et al., 2010).
Pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising activity as aldose reductase inhibitors with antioxidant properties. These compounds are important for developing new treatments for conditions like diabetic complications, where aldose reductase plays a key role (La Motta et al., 2007).
特性
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-3-5-17(6-4-16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZAWMYGLPSOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)
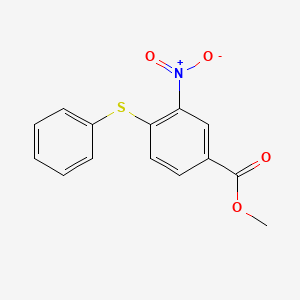
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

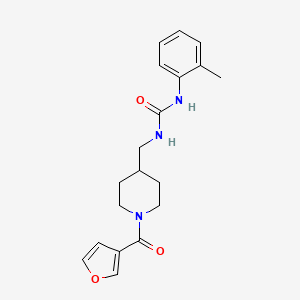
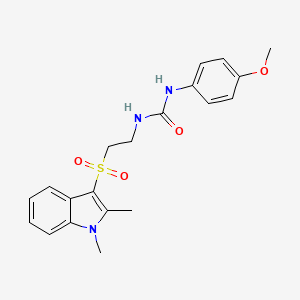

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)
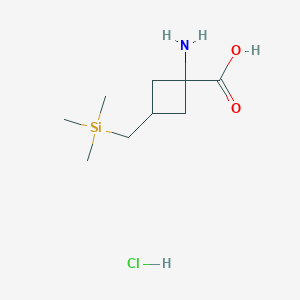

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)